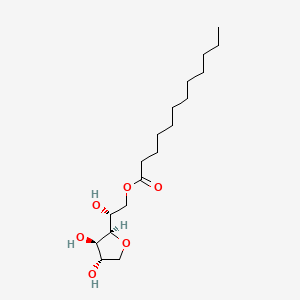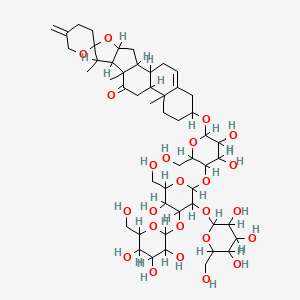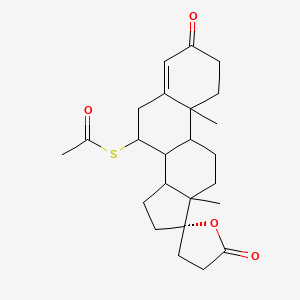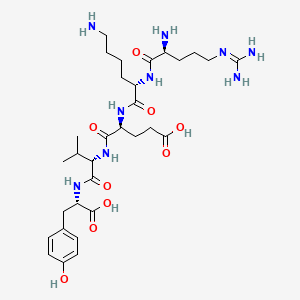
Tetraconazol
Descripción general
Descripción
Tetraconazol es un fungicida de amplio espectro que pertenece a la clase de triazoles de inhibidores de demetilasa (DMI). Se utiliza ampliamente en la agricultura para proteger los cultivos, como frutas, verduras, cereales, soja, remolacha azucarera, cacahuetes y nueces de pecán, de las infecciones fúngicas. This compound funciona inhibiendo la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que interrumpe el crecimiento y la reproducción de los hongos .
Aplicaciones Científicas De Investigación
Tetraconazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la síntesis y la reactividad de los fungicidas de triazol.
Medicina: Explorado por su posible uso en el tratamiento de infecciones fúngicas en humanos y animales.
Mecanismo De Acción
Tetraconazol ejerce sus efectos antifúngicos inhibiendo la enzima citocromo P450 14-alfa-demetilasa (CYP51), que participa en la biosíntesis de ergosterol. El ergosterol es un componente crucial de las membranas celulares fúngicas, y su agotamiento altera la estructura y la función de la membrana, lo que lleva a la inhibición del crecimiento fúngico . La inhibición de CYP51 da como resultado la acumulación de lanosterol y otros esteroles metilados, lo que compromete aún más la integridad de la membrana celular fúngica .
Análisis Bioquímico
Biochemical Properties
Tetraconazole plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the metabolic pathway of fungal ergosterol production . The interaction of Tetraconazole with these biomolecules disrupts the normal functioning of fungal cells, leading to their death .
Cellular Effects
Tetraconazole has been shown to have multiple effects on various types of cells. In a study conducted on Allium cepa L. meristematic cells, Tetraconazole was found to cause a decrease in the mitotic index level, an increase in scores for micronucleus and chromosomal aberrations, and various meristematic cell damages .
Molecular Mechanism
The molecular mechanism of Tetraconazole involves disrupting normal fungal cell membrane permeability. Tetraconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . This depletion of ergosterol disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetraconazole change over time. The degradation half-lives of Tetraconazole in soil have been found to vary from 69 to 87 days, depending on the application concentrations . Over time, Tetraconazole tends to inhibit microbial biomass C, basal respiration, and substrate-induced respiration, but these tend to recover at the end of the incubation when Tetraconazole is applied at the recommended field rate .
Metabolic Pathways
Tetraconazole is involved in the metabolic pathway of fungal ergosterol production . It interacts with enzymes such as cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration .
Transport and Distribution
It is known that Tetraconazole is easily absorbable and fast translocated within the plant .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tetraconazol implica la fluoración de 2-(2,4-diclorofenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ol. Un método descrito en la literatura implica el uso de tetrafluoroetileno en dimetilformamida anhidra en presencia de yoduro de sodio . Otro método implica el uso de ácido 2,4-diclorofenilacético como material de partida, seguido de una serie de reacciones que incluyen reflujo con metanol y ácido sulfúrico concentrado, y reacciones posteriores con acrilato de etilo, paraformaldehído, carbonato de potasio y dimetilsulfóxido .
Métodos de producción industrial
La producción industrial de this compound normalmente sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, es común para lograr la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
Tetraconazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de triazol o en el anillo de fenilo, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos de triazol o fenilo.
Comparación Con Compuestos Similares
Tetraconazol forma parte de la clase de fungicidas triazoles, que incluye otros compuestos como:
- Fluconazol
- Itraconazol
- Propiconazol
- Difenoconazol
En comparación con estos compuestos similares, this compound es único en su estructura molecular específica, que incluye un grupo éter de tetrafluoroetilo. Esta característica estructural contribuye a su actividad de amplio espectro y su eficacia contra una amplia gama de patógenos fúngicos . Además, se ha demostrado que this compound tiene un potencial de resistencia relativamente bajo, lo que lo convierte en una herramienta valiosa en las estrategias de manejo integrado de plagas .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDARGUHUSPFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034956 | |
| Record name | Tetraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 240 °C without boiling | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.432 at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.35X10-6 mm Hg at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, viscous liquid | |
CAS No. |
112281-77-3 | |
| Record name | Tetraconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112281-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Pour point 6 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tetraconazole?
A1: Tetraconazole, a triazole fungicide, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) []. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes [].
Q2: How does tetraconazole binding to CYP51 affect fungal cells?
A2: By inhibiting CYP51, tetraconazole disrupts the production of ergosterol, leading to impaired cell membrane formation and function in fungi [, ]. This ultimately leads to growth inhibition and cell death [].
Q3: Are there differences in the way tetraconazole enantiomers interact with CYP51?
A3: Yes, research shows that the R-(+)-enantiomer of tetraconazole exhibits higher binding affinity to CYP51 compared to the S-(−)-enantiomer in both Ustilago maydis and Saccharomyces cerevisiae []. This difference in binding affinity contributes to the stereoselective fungicidal activity of tetraconazole [].
Q4: What is the molecular formula and weight of tetraconazole?
A4: Tetraconazole has a molecular formula of C13H12Cl2FN3O and a molecular weight of 304.15 g/mol.
Q5: How stable is tetraconazole in different environmental conditions?
A5: Studies show tetraconazole degrades relatively rapidly in various matrices:
- Sugar beets (foliage and roots): Half-life of 5 days [].
- Greenhouse cucumbers: Half-life of 7 days [].
- Watermelon: Half-life ranging from 1.36 to 1.55 days [].
Q6: Does processing of food affect tetraconazole residues?
A6: Yes, processing can significantly reduce tetraconazole levels:
- Winemaking: Negligible residues were found in wine due to fermentation and removal during must formation [].
- Onion processing: Boiling resulted in the most significant dissipation (76.9–92.6%) compared to stir-frying and pickling [].
Q7: Is there evidence of resistance development to tetraconazole in fungi?
A7: Yes, studies have reported the emergence of tetraconazole-resistant isolates in several fungal species:
- Cercospora beticola: Resistance development has been observed, with increasing EC50 values over time [, ].
- Stagonosporopsis citrulli: Widespread resistance to tetraconazole, with most isolates exhibiting moderate to high resistance levels [].
- Leptosphaeria maculans: High variation factors and PCR results suggest the presence of resistant isolates [].
Q8: Does exposure to other fungicides affect tetraconazole resistance?
A8: Yes, cross-resistance to other demethylation inhibitor (DMI) fungicides has been observed:
- Cercospora beticola: Isolates resistant to tetraconazole also showed resistance to other DMIs like prothioconazole and difenoconazole [].
- Stagonosporopsis citrulli: High resistance to tetraconazole correlated with resistance to other DMIs like flutriafol, difenoconazole, and prothioconazole [].
Q9: Can exposure to non-fungicidal pesticides induce tetraconazole resistance?
A9: There is evidence suggesting this possibility:
- Alternaria alternata and Fusarium solani: Exposure to the herbicide clethodim led to increased tolerance to tetraconazole in these fungi [].
Q10: What is known about the toxicity of tetraconazole?
A10: While generally considered safe when used according to guidelines, studies have explored potential toxicological effects:
Q11: What analytical techniques are commonly employed for detecting and quantifying tetraconazole?
A11: Several methods are available for tetraconazole analysis:
- Gas chromatography (GC) with electron capture detection (ECD): Widely used for residue analysis in various matrices [, , , , , , , , ].
- Gas chromatography-tandem mass spectrometry (GC-MS/MS): Provides higher sensitivity and selectivity for residue analysis [].
- High-performance liquid chromatography (HPLC) with diode array detection (DAD): Used for enantioselective determination of tetraconazole in various matrices [].
- Enzyme-linked immunosorbent assay (ELISA): Offers a rapid and sensitive method for detecting tetraconazole in fruits and fruit juices [].
Q12: What is the environmental fate of tetraconazole?
A12: Studies indicate that tetraconazole can persist in different environmental compartments:
- Soil: Half-life ranging from 4.1 to 9.8 days [].
- Paddy water: Half-life ranging from 1.7 to 5.1 days [].
- Rice straw: Half-life ranging from 2.1 to 6.3 days [].
Q13: Are there methods to remove tetraconazole from water?
A13: Research highlights the potential of nanomaterials for water treatment:
- Fe-doped TiO2 nanoparticles: Showed promising results in degrading tetraconazole in water samples under direct sunlight [].
Q14: Are there any alternative fungicides to tetraconazole for controlling fungal diseases?
A14: Yes, several alternative fungicides are available, including those belonging to different chemical classes:
- Strobilurins: Examples include azoxystrobin and kresoxim-methyl [, ].
- Succinate dehydrogenase inhibitors (SDHIs): Examples include boscalid and fluopyram [, ].
Q15: What are the advantages and disadvantages of using alternatives compared to tetraconazole?
A15: Alternatives may have:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















